3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(6-fluoro-3-methyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(6-fluoro-3-methyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]propanamide is a complex organic compound that features a unique combination of functional groups, including an isoxazole ring, a benzo[c][1,2,5]thiadiazole moiety, and a propanamide chain
Preparation Methods
The synthesis of 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(6-fluoro-3-methyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]propanamide typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the following steps:
Formation of the isoxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the benzo[c][1,2,5]thiadiazole moiety: This step may involve the reaction of a suitable precursor with sulfur and nitrogen sources under controlled conditions.
Coupling of the isoxazole and benzo[c][1,2,5]thiadiazole units: This can be done using coupling reagents such as carbodiimides or phosphonium salts.
Formation of the propanamide chain: This step involves the reaction of the intermediate with a suitable amine under appropriate conditions.
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(6-fluoro-3-methyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(6-fluoro-3-methyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]propanamide has several scientific research applications:
Medicinal Chemistry: The compound can be explored for its potential as a pharmaceutical agent due to its unique structural features and potential biological activity.
Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity, fluorescence, or catalytic activity.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, enabling the development of new synthetic methodologies and the discovery of novel compounds.
Mechanism of Action
The mechanism of action of 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(6-fluoro-3-methyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]propanamide is not well-documented. based on its structure, it is likely to interact with specific molecular targets, such as enzymes or receptors, through binding interactions. These interactions may involve hydrogen bonding, hydrophobic interactions, and π-π stacking, leading to modulation of the target’s activity and subsequent biological effects.
Comparison with Similar Compounds
Similar compounds to 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(6-fluoro-3-methyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]propanamide include:
3-(3,5-dimethylisoxazol-4-yl)-N-(2-(6-chloro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)propanamide: This compound differs by the presence of a chlorine atom instead of a fluorine atom.
3-(3,5-dimethylisoxazol-4-yl)-N-(2-(6-bromo-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)propanamide: This compound has a bromine atom in place of the fluorine atom.
3-(3,5-dimethylisoxazol-4-yl)-N-(2-(6-iodo-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)propanamide: This compound features an iodine atom instead of a fluorine atom.
These similar compounds highlight the uniqueness of this compound, particularly in terms of its fluorine substitution, which can significantly influence its chemical and biological properties.
Properties
IUPAC Name |
3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(5-fluoro-1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN4O4S/c1-11-14(12(2)26-20-11)5-7-17(23)19-8-9-22-16-10-13(18)4-6-15(16)21(3)27(22,24)25/h4,6,10H,5,7-9H2,1-3H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPDDXCNNAKHWEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(=O)NCCN2C3=C(C=CC(=C3)F)N(S2(=O)=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.